
5,12-Dihydrotetracen-5-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,12-Dihydrotetracen-5-OL is an organic compound with the molecular formula C18H14O. It is a derivative of tetracene, a polycyclic aromatic hydrocarbon.
Méthodes De Préparation
The synthesis of 5,12-Dihydrotetracen-5-OL typically involves the reduction of tetracene derivatives. One common method is the catalytic hydrogenation of tetracene in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under mild conditions. The reaction is carried out in an organic solvent like ethanol or methanol at room temperature .
These optimizations may include the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs .
Analyse Des Réactions Chimiques
5,12-Dihydrotetracen-5-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction of this compound can lead to the formation of fully saturated hydrocarbons.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinone derivatives, while substitution reactions can produce a wide range of functionalized tetracene derivatives .
Applications De Recherche Scientifique
5,12-Dihydrotetracen-5-OL has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Medicine: Research is ongoing to explore its potential as an anti-cancer agent and in other therapeutic areas.
Industry: this compound is used in the production of organic semiconductors and other advanced materials.
Mécanisme D'action
The mechanism of action of 5,12-Dihydrotetracen-5-OL involves its interaction with various molecular targets and pathways. In biological systems, it can intercalate into DNA, disrupting the normal function of the genetic material and leading to cell death. This property is particularly useful in the development of anti-cancer drugs .
In materials science, the compound’s electronic properties are exploited for the development of organic semiconductors. Its ability to transport charge efficiently makes it a valuable component in electronic devices .
Comparaison Avec Des Composés Similaires
5,12-Dihydrotetracen-5-OL can be compared with other similar compounds, such as:
Tetracene: The parent compound of this compound, tetracene is a polycyclic aromatic hydrocarbon with similar electronic properties but lacks the hydroxyl group.
5,12-Dihydronaphthacene: Another derivative of tetracene, this compound has similar structural features but different reactivity and applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and physical properties, making it valuable for a wide range of applications .
Propriétés
Numéro CAS |
856208-24-7 |
|---|---|
Formule moléculaire |
C18H14O |
Poids moléculaire |
246.3 g/mol |
Nom IUPAC |
5,12-dihydrotetracen-5-ol |
InChI |
InChI=1S/C18H14O/c19-18-16-8-4-3-7-14(16)10-15-9-12-5-1-2-6-13(12)11-17(15)18/h1-9,11,18-19H,10H2 |
Clé InChI |
NXGMXRHSTLVOMK-UHFFFAOYSA-N |
SMILES canonique |
C1C2=CC=CC=C2C(C3=CC4=CC=CC=C4C=C31)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


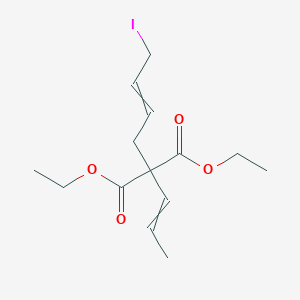

![N-{[(Quinolin-3-yl)methoxy]carbonyl}-L-tyrosine](/img/structure/B14182992.png)
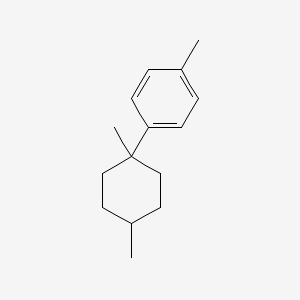
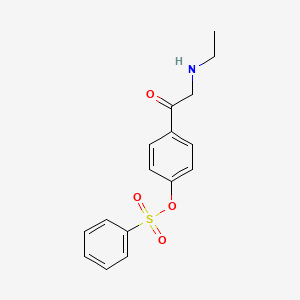
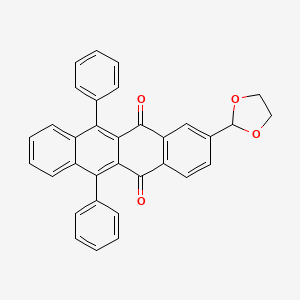
![N-[2-(5-Chloro-2-methylpyridin-4-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B14183027.png)
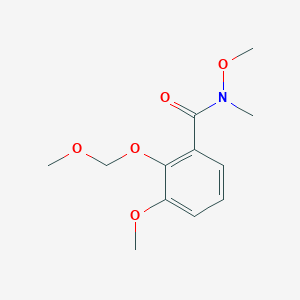
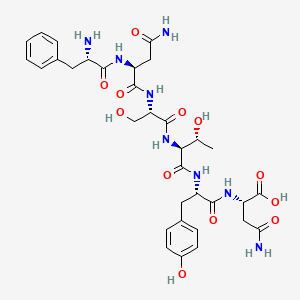
![Dichlorobis[2-(phenylethynyl)phenyl]silane](/img/structure/B14183041.png)
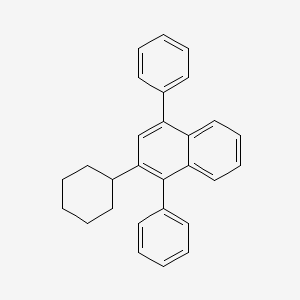
![9-Bromo-1-oxo-1,2-dihydrobenzo[h]isoquinoline-6-carbonitrile](/img/structure/B14183052.png)
![4-{4-[(But-2-en-1-yl)oxy]-3-methoxyphenyl}but-3-en-2-one](/img/structure/B14183053.png)

